Arterenol bitartrate
Description
Structure
2D Structure
Properties
Molecular Formula |
C12H15NO9-2 |
|---|---|
Molecular Weight |
317.25 g/mol |
IUPAC Name |
4-[(1S)-2-amino-1-hydroxyethyl]benzene-1,2-diol;(2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C8H11NO3.C4H6O6/c9-4-8(12)5-1-2-6(10)7(11)3-5;5-1(3(7)8)2(6)4(9)10/h1-3,8,10-12H,4,9H2;1-2,5-6H,(H,7,8)(H,9,10)/p-2/t8-;1-,2-/m11/s1 |
InChI Key |
WNPNNLQNNJQYFA-HQWYAZORSA-L |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](CN)O)O)O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)[O-])O)(C(=O)[O-])O |
Origin of Product |
United States |
Research Findings on Arterenol Bitartrate S Receptor Interactions
Adrenergic Receptor Subtype Interactions
The interaction of this compound with different adrenergic receptor subtypes is fundamental to its mechanism of action. As a primary neurotransmitter of the sympathetic nervous system, norepinephrine, the active moiety of this compound, binds to and activates these receptors to elicit a cellular response. pittmedcardio.comdrugbank.com
Alpha-Adrenoceptor (αAR) Agonism
Arterenol demonstrates significant agonistic activity at alpha-adrenergic receptors, which are divided into two main subtypes, α1 and α2. wikipedia.orgpittmedcardio.com This interaction is crucial for many of its physiological effects, particularly on smooth muscle contraction. wikipedia.org
The α1-adrenoceptors are further subdivided into α1A, α1B, and α1D subtypes. wikipedia.orgfrontiersin.orgnih.gov Arterenol acts as an agonist at all three α1 subtypes. nih.gov The neurotransmitter norepinephrine generally shows a higher affinity for α1 receptors compared to the hormone epinephrine. wikipedia.org
Research on human internal mammary artery plasma membranes has provided specific affinity values for (-)-noradrenaline. In these tissues, the Ki (inhibitor constant) for (-)-noradrenaline at α1 adrenoceptors was determined to be 1.05 µM. nih.gov The binding affinity of ligands for the α1-AR subtypes is noted to be similar across humans, mice, and rats. frontiersin.org Studies on mice lacking the α1D-adrenergic receptor have shown that the contractile response of the aorta to norepinephrine is markedly reduced, highlighting the significant role of the α1D subtype in mediating vasoconstriction. nih.gov
Table 1: Affinity of Arterenol (Norepinephrine) for α1-Adrenoceptor Subtypes
| Receptor Subtype | Species | Tissue/Cell Line | Affinity (Ki) |
|---|---|---|---|
| α1 | Human | Internal Mammary Artery | 1.05 µM nih.gov |
| α1A | - | - | Data not available |
| α1B | - | - | Data not available |
| α1D | - | - | Data not available |
The α2-adrenoceptors are composed of three subtypes: α2A, α2B, and α2C. nih.govwikipedia.org Arterenol (norepinephrine) has a high affinity for α2-receptors, often displaying a slightly higher affinity for this receptor type compared to epinephrine. wikipedia.org These receptors are commonly found on presynaptic nerve terminals and mediate a negative feedback mechanism on norepinephrine release. wikipedia.orgebi.ac.uk
Functional studies using human embryonic kidney (HEK293) cells transfected with human α2A and α2B adrenoceptors have determined the half-maximal effective concentration (EC50) for noradrenaline. The EC50 for the α2A subtype was 9.8 nM, and for the α2B subtype, it was 4.7 nM, indicating a potent agonistic effect at these receptors. pnas.org In the human kidney cortex, prejunctional autoreceptors that inhibit norepinephrine release have been identified as the α2C subtype. nih.gov
Table 2: Affinity of Arterenol (Noradrenaline) for α2-Adrenoceptor Subtypes
| Receptor Subtype | Species | Tissue/Cell Line | Affinity (EC50) |
|---|---|---|---|
| α2A | Human | HEK293 Cells | 9.8 nM pnas.org |
| α2B | Human | HEK293 Cells | 4.7 nM pnas.org |
| α2C | Human | Kidney Cortex | Functional inhibition demonstrated nih.gov |
Beta-Adrenoceptor (βAR) Agonism
This compound also exerts significant effects through its interaction with beta-adrenergic receptors. drugbank.com The β-adrenoceptors are primarily categorized into β1 and β2 subtypes, both of which are activated by arterenol. pittmedcardio.com
Arterenol (norepinephrine) binds effectively to β1-adrenergic receptors, which are predominantly located in the heart. pittmedcardio.comnih.gov This interaction is responsible for the inotropic and chronotropic effects of norepinephrine on the heart. drugbank.com Norepinephrine generally exhibits a higher degree of binding to β1 receptors than to β2 receptors. nih.gov Studies have also demonstrated the presence and functionality of β1-adrenergic receptors on the inner nuclear membrane of astrocytes, where they can be activated by norepinephrine. nih.govbiorxiv.org
While arterenol (norepinephrine) does bind to β2-adrenergic receptors, its affinity for this subtype is notably weaker compared to its affinity for β1 receptors. pittmedcardio.com The activation of β2-receptors by norepinephrine can lead to various responses, including smooth muscle relaxation. wikipedia.org In triple-negative breast cancer cells, the norepinephrine/β2-adrenergic receptor pathway has been shown to promote cell proliferation and the production of nerve growth factor. nih.gov
Table 3: Affinity of Arterenol (Norepinephrine) for β-Adrenoceptor Subtypes
| Receptor Subtype | Species | Tissue/Cell Line | Affinity |
|---|---|---|---|
| β1 | - | Heart | Binds well pittmedcardio.com |
| β2 | - | - | Binds very poorly pittmedcardio.com |
β3-Adrenoceptor Interactions and Selectivity
Arterenol (norepinephrine) demonstrates a distinct profile of interaction with the β3-adrenoceptor, an atypical beta-adrenoceptor. While it is a potent agonist at β1 and β2 adrenoceptors, its interaction with the β3 subtype is also significant, particularly in tissues where this receptor is prominently expressed, such as in adipocytes. nih.gov The sympathetic nervous system's release of noradrenaline, which then binds to β3-adrenoceptors on adipocytes, is a primary trigger for lipolysis and thermogenesis. nih.gov This interaction initiates a signaling cascade through a Gs-protein, leading to the activation of the cAMP-PKA axis. nih.gov
Studies comparing the selectivity of various agonists at human β-adrenoceptor subtypes have provided insights into the relative activity of norepinephrine. While some synthetic agonists like CL316243 show high selectivity for the β3-adrenoceptor over β1 and β2 subtypes, norepinephrine's selectivity is less pronounced. nih.govresearchgate.net Research in CHO cells transfected with human β-adrenoceptors has been instrumental in characterizing these interactions. researchgate.net The affinity and efficacy of an agonist at its receptor are the two key properties governing the interaction. nih.govdrugbank.com Norepinephrine's physiological effects are a composite of its interactions with all adrenergic receptor subtypes, including β3, for which it serves as an endogenous agonist. drugbank.com In certain contexts, such as in dorsal root ganglion neurons, norepinephrine has been shown to stimulate ATP release specifically through β3-adrenoceptors linked to a Gs protein and PKA activation. nih.gov
Ligand Binding Dynamics and Receptor Occupancy
Quantitative Radioligand Binding Assays with this compound
Quantitative radioligand binding assays are a cornerstone technique for elucidating the interaction between a ligand like this compound and its receptors. nih.govsygnaturediscovery.com These assays utilize a radiolabeled form of a ligand to measure its binding to specific receptors, providing crucial data on receptor density (Bmax) and the ligand's equilibrium dissociation constant (Kd), which is an inverse measure of binding affinity. nih.gov
In the context of this compound (norepinephrine), these assays are typically performed using cell membrane preparations from tissues or cell lines engineered to express specific adrenergic receptor subtypes (e.g., β1, β2, β3). nih.govnih.gov A common approach is the competition binding assay. sygnaturediscovery.com In this setup, a fixed concentration of a radiolabeled antagonist (like [3H]-CGP 12177) is incubated with the receptor preparation in the presence of varying concentrations of unlabeled this compound. nih.gov By measuring the displacement of the radioligand by this compound, one can determine its inhibitory constant (Ki), which reflects its binding affinity for the receptor. sygnaturediscovery.com
The data from these experiments are often analyzed using graphical methods, such as the Scatchard plot, to determine Bmax and Kd. nih.gov Such assays have been fundamental in characterizing the affinity of norepinephrine for different human β-adrenergic receptor subtypes, demonstrating how this endogenous ligand interacts with its various targets at a molecular level. nih.govdrugbank.com The choice of radioligand, buffer conditions, and temperature can influence the results, and assays using intact cells can provide data that more closely reflects physiological conditions. nih.gov
Receptor Density and Expression Modulation by this compound
The density and functional responsiveness of adrenergic receptors can be modulated by the availability of norepinephrine. nih.gov Chronic alterations in the concentration of norepinephrine at the synapse can lead to adaptive changes in the number of receptors on the cell surface. For instance, a reduction in adrenergic input, achieved through pharmacological means like chronic reserpine (B192253) treatment (which depletes catecholamine stores) or chronic administration of a receptor antagonist like prazosin (B1663645), has been shown to cause an increase in the density of α1-adrenergic receptors in the cerebral cortex. nih.gov This upregulation of receptor number is a homeostatic mechanism to enhance sensitivity to the reduced levels of the neurotransmitter. nih.gov
Conversely, attempts to decrease α1-adrenergic receptor density and responsiveness by chronically increasing the availability of norepinephrine (e.g., through reuptake inhibition with desmethylimipramine or direct infusion of norepinephrine) have not resulted in significant changes in receptor density or functional responsiveness in several brain regions studied. nih.gov This suggests that while receptor density can be increased in response to reduced agonist availability, it is not as readily decreased by agonist oversupply. nih.gov These studies, while focused on α1-receptors, illustrate the principle of receptor regulation by agonist levels, a concept that is broadly applicable to G-protein coupled receptors. The density of receptors is a critical determinant of the magnitude of the cellular response to a given concentration of this compound.
Kinetic Aspects of this compound-Receptor Association and Dissociation
The binding of this compound (norepinephrine) to its receptors is a dynamic process characterized by specific rates of association (kon) and dissociation (koff). These kinetic parameters, which together determine the binding affinity (Kd = koff/kon), are crucial for understanding the physiological selectivity and duration of action of the neurotransmitter. nih.gov
Competition association binding assays have been employed to measure the binding kinetics of norepinephrine to human β1- and β2-adrenergic receptors (β1AR and β2AR). nih.gov These studies have revealed that norepinephrine exhibits a significantly faster association rate (kon) for the β1AR compared to the β2AR—approximately 22-fold faster. nih.gov In contrast, the dissociation rates (koff) for the two receptor subtypes are comparable, differing only by about 1.5-fold. nih.gov This pronounced difference in the on-rate is the primary determinant of norepinephrine's ~10-fold higher affinity for the β1AR over the β2AR. nih.govescholarship.org
Structural and simulation studies suggest that the extracellular vestibules of the β1AR and β2AR are key to these different association rates. nih.gov The ligand entrance pathway of the β1AR presents a continuous negatively charged tunnel, which is thought to favorably interact with the positively charged norepinephrine, facilitating a rapid association. nih.gov The β2AR's entrance, however, has a neutral gap separating two negatively charged areas, potentially hindering the entry of norepinephrine and resulting in a slower on-rate. nih.gov These kinetic findings provide a molecular explanation for the physiologically important selectivity of norepinephrine.
Below is a table summarizing the kinetic parameters of norepinephrine binding to β1AR and β2AR.
| Receptor | Association Rate (kon) (M-1min-1) | Dissociation Rate (koff) (min-1) | Dissociation Constant (Kd) (nM) |
|---|
Note: The data in this table is derived from findings in studies comparing norepinephrine binding kinetics at β1AR and β2AR and is for illustrative purposes. nih.govescholarship.org
Intracellular Signal Transduction Pathways Activated by this compound
G-Protein Coupled Receptor (GPCR) Signaling Cascades
This compound exerts its cellular effects by binding to and activating adrenergic receptors, which are members of the G-protein coupled receptor (GPCR) superfamily. wikipedia.orgnih.gov The binding of an agonist like norepinephrine to a GPCR induces a conformational change in the receptor, which in turn activates a heterotrimeric G-protein on the intracellular side of the membrane. researchgate.netnih.gov This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits, both of which can then modulate the activity of downstream effector proteins. researchgate.netyoutube.com
The specific signaling cascade initiated by this compound depends on the subtype of adrenergic receptor it binds to and the type of G-protein to which that receptor couples. wikipedia.orgmsu.edu
α1-Adrenergic Receptors: These receptors primarily couple to Gq/11 proteins. msu.edu Activation of Gq leads to the stimulation of phospholipase C (PLC). nih.govpatsnap.com PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). patsnap.comamegroups.org IP3 diffuses through the cytoplasm to bind to receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+), while DAG activates protein kinase C (PKC). nih.govpatsnap.com This pathway is crucial for responses like smooth muscle contraction. nih.gov
α2-Adrenergic Receptors: These receptors are typically coupled to Gi/o proteins. wikipedia.orgmsu.edu The Gαi subunit, when activated, inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). msu.edu This inhibitory action modulates various cellular processes, including neurotransmitter release, as many α2-receptors are located presynaptically. wikipedia.org
β-Adrenergic Receptors (β1, β2, and β3): All three subtypes of β-receptors predominantly couple to Gs proteins. wikipedia.orgmsu.edu The activated Gαs subunit stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. msu.edupatsnap.com cAMP then acts as a second messenger, primarily by activating protein kinase A (PKA). nih.govresearchgate.net PKA proceeds to phosphorylate various intracellular proteins, including enzymes and ion channels, thereby mediating physiological responses such as increased heart rate and force of contraction (β1), smooth muscle relaxation (β2), and lipolysis (β3). nih.gov
The following table summarizes the primary GPCR signaling pathways activated by this compound.
| Receptor Subtype | Coupled G-Protein | Primary Effector | Key Second Messenger(s) | Primary Downstream Kinase |
|---|
Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., ERK Signaling)
Arterenol can also activate the Mitogen-Activated Protein Kinase (MAPK) cascades, which are crucial pathways that relay signals from cell surface receptors to the DNA in the nucleus to regulate gene expression, cell proliferation, and survival. wikipedia.org Norepinephrine has been shown to induce the phosphorylation and activation of extracellular signal-regulated kinases (ERK), specifically p44/p42 MAPK. nih.govnih.gov
Research on embryonic hippocampal neurons demonstrated that norepinephrine application not only increased levels of brain-derived neurotrophic factor (BDNF) but also activated both ERK and PI-3K pathways. nih.gov Furthermore, studies on astrocytes under stress conditions revealed that norepinephrine activates the p38 MAPK pathway, which was found to mediate cytotoxic edema. nih.gov The inhibition of norepinephrine alleviated this effect and inactivated the p38 MAPK pathway. nih.gov
Phosphatidylinositol 3-Kinase (PI3K) Signaling
The Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathway is another major intracellular cascade activated by arterenol, playing a key role in regulating cell growth, metabolism, and survival. nih.govyoutube.com Studies have shown that norepinephrine stimulates the PI3K/Akt pathway. nih.gov In cultured cortical neurons, the effects of norepinephrine on the expression of a specific transporter were blocked by a PI3K inhibitor, confirming the pathway's involvement. nih.gov
Upon activation, PI3K phosphorylates membrane lipids, leading to the recruitment and activation of downstream kinases, most notably Akt (also known as Protein Kinase B). youtube.comaging-us.com Research in rat mesenteric arteries has pointed to agonist-specific roles for this pathway; norepinephrine was found to activate diacylglycerol kinase (DGK) in a manner dependent on PI3-kinase, an effect not seen with the vasoconstrictor endothelin-1. nih.gov
Cross-Talk with Other Intracellular Signaling Systems
The signaling pathways activated by arterenol are not isolated but are part of a complex and interconnected network characterized by significant cross-talk. nih.gov For instance, the cAMP-PKA pathway, activated via β2-adrenergic receptors, can interface with and modulate other signaling systems that regulate immune cell functions. nih.gov
Evidence strongly suggests interdependence between the MAPK and PI3K pathways following norepinephrine stimulation. In hippocampal neurons, inhibitors of the PI3K pathway were found to suppress the activation of ERK, and MAPK inhibitors suppressed the activation of PI3K. nih.gov This suggests the presence of a cyclic, positive feedback loop between these two major cascades. nih.gov Furthermore, under certain conditions, signaling can switch from the canonical Gs-cAMP-PKA pathway to MAPK activation. nih.gov There is also evidence of cross-talk between the norepinephrine and dopamine neurotransmitter systems, where the sensors for one can be activated by the other, depending on the context of neuronal innervation. nih.gov Beyond receptor-mediated signaling, norepinephrine may also participate in receptor-independent modification of proteins through the enzyme transglutaminase II, which could play a role in physiological processes like vascular contraction. nih.gov
Table 3: Summary of Arterenol-Activated Signaling Pathways
| Pathway | Key Components | Primary Function |
|---|---|---|
| Gq/11 | PLC, IP3, Ca2+ | Intracellular calcium release, smooth muscle contraction |
| Gs | Adenylyl Cyclase, cAMP, PKA | Increased heart rate and contractility |
| Gi/o | Inhibited Adenylyl Cyclase | Decrease in cAMP levels |
| MAPK | Ras, Raf, MEK, ERK, p38 | Gene expression, cell survival, stress response |
| PI3K | PI3K, Akt/PKB | Cell growth, proliferation, survival |
Preclinical Pharmacological Characterization in in Vitro and Ex Vivo Systems
Isolated Tissue Preparations and Organ Bath Studies
Vascular Smooth Muscle Contractility and Relaxation Responses
Arterenol bitartrate (B1229483) is a potent vasoconstrictor, and its effects on vascular smooth muscle have been extensively studied in a variety of isolated blood vessel preparations.
Cerebral Arteries: In animal models, norepinephrine (B1679862) has been shown to induce vasoconstriction in cerebral vessels. This response is a key factor in the regulation of cerebral blood flow.
Aorta: Studies on isolated aortic smooth muscle have demonstrated that norepinephrine induces transient contractions, primarily by releasing intracellularly stored calcium. In diabetic mouse models, these norepinephrine-induced transient contractions were significantly larger compared to normal mice. Furthermore, norepinephrine has been shown to inhibit the proliferation of vascular smooth muscle cells in the aorta by suppressing the expression of the TGFβ receptor ALK5.
Mesenteric Vessels: Norepinephrine is known to cause vasoconstriction in mesenteric arteries, which can potentially impact blood flow to the gastrointestinal tract.
Skeletal Muscle Resistance Arteries: In human skeletal muscle resistance arteries, contractile responses to norepinephrine are predominantly mediated by the α₁ₐ-adrenoceptor subtype. This vascular bed is a major contributor to peripheral arterial resistance, and its response to norepinephrine is crucial for blood pressure regulation.
| Tissue Preparation | Agonist | Key Findings |
| Diabetic Mouse Aorta | Norepinephrine | Enhanced transient contractions compared to normal mice. |
| Rat Aortic Vascular Smooth Muscle Cells | Norepinephrine | Inhibited proliferation and migration, promoted apoptosis by suppressing ALK5 expression. |
| Human Skeletal Muscle Resistance Arteries | Norepinephrine | Contractile responses predominantly mediated by α₁ₐ-adrenoceptors. |
Ureteral Smooth Muscle Relaxation Studies
The influence of Arterenol bitartrate on ureteral smooth muscle is complex. In vitro experiments have shown that norepinephrine can elevate baseline renal pressure and accelerate the ureteral peristaltic pace. This suggests a role in modulating the transport of urine from the kidneys to the bladder.
Myocardial Function in Isolated Heart Preparations
In isolated heart preparations, such as the Langendorff heart model, this compound demonstrates positive inotropic effects, meaning it increases the force of myocardial contraction. This is a result of its action on β₁-adrenergic receptors in the heart muscle. These studies are crucial for understanding the direct cardiac effects of the compound, independent of systemic vascular changes.
Modulation of Autonomic Nervous System Outflow in Isolated Organs
This compound can modulate the transmission of signals within the autonomic nervous system. In vitro studies on the pterygopalatine ganglion of rabbits have shown that norepinephrine reversibly inhibits ganglionic transmission through α-adrenergic receptors. This indicates that norepinephrine can act as a neuromodulator, influencing the outflow of autonomic signals to various organs. Additionally, research on isolated spleen slices has demonstrated that norepinephrine signaling can be modulated by α₂-adrenergic receptors.
Primary Cell Culture Models
Adipocyte Differentiation and Metabolism Regulation
This compound plays a significant role in the regulation of adipocyte function, particularly in brown adipocytes, which are specialized for thermogenesis.
Glucose Transport and Thermogenesis: Norepinephrine stimulates glucose uptake in brown adipocytes through a mechanism distinct from that of insulin (B600854). This effect is primarily mediated by β₃-adrenergic receptors and involves a cyclic AMP (cAMP)-dependent pathway. The stimulation of these receptors leads to increased glucose transport and contributes to thermogenesis, the process of heat production. Studies have shown that norepinephrine induces a potent increase in GLUT1 mRNA and a decrease in GLUT4 mRNA in mature brown adipocytes.
Adipocyte Metabolism: In vitro studies have shown that norepinephrine stimulates the oxidation of palmitate in brown adipose tissue of nonobese rats, while inhibiting glucose oxidation. Norepinephrine, along with ATP, also regulates the exocytosis of adiponectin in white adipocytes.
| Cell Model | Agonist/Condition | Key Findings |
| Cultured Brown Adipocytes | Norepinephrine | Increased glucose transport via a cAMP-dependent pathway, distinct from insulin's mechanism. |
| Mouse Brown Adipocytes in Culture | Norepinephrine | Induced a 3-fold increase in 2-deoxy-D-glucose uptake, mediated by β₃-adrenergic receptors. |
| Mature Primary Brown Adipocytes | Norepinephrine | Potently increased GLUT1 mRNA and decreased GLUT4 mRNA. |
| Rat Brown Fat Cells | Norepinephrine | Thermogenesis is mediated by β₃-adrenergic receptors. |
| White Adipocytes | Norepinephrine and ATP | Regulates adiponectin exocytosis. |
Neuronal Cell Models and Neurotransmitter Activity Research
This compound (norepinephrine) demonstrates significant neuromodulatory activity in various in vitro neuronal models, influencing cell proliferation, excitability, and synaptic transmission. nih.gov As a key neurotransmitter in the central nervous system, its actions are mediated through adrenergic receptors expressed on both neuronal and glial cells. nih.gov The locus coeruleus is the primary site of norepinephrine production for the central nervous system. youtube.comnih.gov
In studies using adult mouse hippocampal precursors, norepinephrine was shown to directly activate self-renewing and multipotent neural precursors, including stem cells. jneurosci.orgstemcell.com This effect was not observed with serotonin (B10506), another major neurotransmitter. jneurosci.orgstemcell.com Further investigation revealed that this activation is mediated by β3-adrenergic receptors, which are preferentially expressed on a specific population of precursor cells in the subgranular zone. jneurosci.orgstemcell.com
Research on rat brain slices has provided insights into norepinephrine's effects on synaptic activity. In neocortical neurons, norepinephrine application decreased the orthodromically evoked excitatory postsynaptic potential (EPSP). nih.gov This effect was mimicked by alpha-adrenoceptor activation. nih.gov Conversely, activation of beta-adrenoceptors with agonists like isoprenaline increased neuronal excitability and enhanced a late component of the EPSP, an effect that could last up to 90 minutes. nih.gov This suggests that norepinephrine can modulate synaptic plasticity through different receptor subtypes. nih.gov The α1-adrenergic receptors, in particular the α1A subtype, have been implicated in regulating long-term potentiation (LTP) and cognitive enhancement in preclinical models. frontiersin.org
Cell-based neurotransmitter fluorescent-engineered reporters (CNiFERs) have been developed to optically measure norepinephrine release in real-time, utilizing the specificity of G-protein coupled receptors like the α1a adrenergic receptor to detect nanomolar concentrations. nih.gov
Pineal Melatonin (B1676174) Synthesis Modulation
This compound is the primary physiological trigger for the synthesis and nocturnal secretion of melatonin from the pineal gland. researchgate.netnih.gov This process is fundamental to the regulation of circadian rhythms. researchgate.net The release of norepinephrine from sympathetic nerve fibers that innervate the pineal gland is controlled by the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's master circadian clock. researchgate.netresearchgate.net
The signaling cascade for melatonin production is initiated when norepinephrine binds to adrenergic receptors on the surface of pinealocytes. nih.govmdpi.com In mammals, this interaction predominantly involves β1-adrenergic receptors, with potentiation by α1-adrenergic receptor stimulation. nih.gov This binding activates a Gs-protein-coupled pathway, leading to an increase in intracellular cyclic AMP (cAMP). mdpi.comnih.gov The rise in cAMP is a critical step that leads to the activation of arylalkylamine N-acetyltransferase (AANAT), the rate-limiting enzyme in melatonin synthesis. researchgate.netnih.gov Noradrenergic stimulation can increase N-acetyltransferase activity by as much as 150-fold. explorationpub.com
AANAT catalyzes the conversion of serotonin to N-acetylserotonin, which is then converted to melatonin by the enzyme acetylserotonin O-methyltransferase. nih.gov The entire process is tightly regulated by the light-dark cycle; light exposure to the retina inhibits the SCN's signal to the pineal gland, thus suppressing norepinephrine release and melatonin synthesis. researchgate.netnih.gov In contrast, during the dark period, norepinephrine levels rise, driving the robust production of melatonin. nih.gov Studies using ovine pineal slices in vitro have shown that norepinephrine stimulation can increase melatonin accumulation in the medium by 300% above control levels after 4 hours. nih.gov This stimulatory effect can be significantly inhibited by the beta-blocker propranolol (B1214883), confirming the primary role of beta-receptors in this process. nih.gov
| Molecule | Role | Mechanism of Action | Reference |
|---|---|---|---|
| Norepinephrine (Arterenol) | Primary Stimulator | Released from sympathetic nerves; binds to adrenergic receptors on pinealocytes. | researchgate.netnih.gov |
| β1-Adrenergic Receptor | Primary Receptor | Activates adenylyl cyclase upon norepinephrine binding, increasing cAMP. | nih.govnih.gov |
| α1-Adrenergic Receptor | Potentiating Receptor | Enhances the signal from β1-receptor stimulation. | nih.gov |
| Cyclic AMP (cAMP) | Second Messenger | Activates protein kinases that phosphorylate and activate AANAT. | mdpi.comnih.gov |
| Arylalkylamine N-acetyltransferase (AANAT) | Rate-Limiting Enzyme | Converts serotonin to N-acetylserotonin. Its activity is dramatically increased by norepinephrine. | researchgate.netnih.govexplorationpub.com |
| Serotonin | Precursor | The substrate that is converted into N-acetylserotonin by AANAT. | nih.govexplorationpub.com |
Receptor Subtype Functionality and Antagonist Profiling in Preclinical Models
This compound exerts its effects by binding to a family of G protein-coupled receptors known as adrenoceptors. youtube.com These are broadly classified into alpha (α) and beta (β) types, each with several subtypes (α1A, α1B, α1D; α2A, α2B, α2C; β1, β2, β3). frontiersin.orgguidetopharmacology.org The distribution and function of these subtypes vary across different tissues, leading to diverse physiological responses. guidetopharmacology.org Preclinical in vitro models are crucial for characterizing the functionality of these receptor subtypes and for profiling the selectivity and potency of antagonist compounds.
Antagonists are compounds that bind to these receptors and block the action of norepinephrine. cvpharmacology.comcvpharmacology.com Their pharmacological profile is determined by their relative affinity for different receptor subtypes. For example, α1-blockers are used to inhibit vasoconstriction, while β-blockers are used to reduce sympathetic influence on the heart. cvpharmacology.comcvpharmacology.com
Preclinical studies have utilized radioligand binding assays and isolated tissue bioassays to determine the affinity and functional activity of various antagonists. For instance, the antagonist fiduxosin (B154520) showed significantly higher affinity for α1a (0.16 nM) and α1d (0.92 nM) adrenoceptors compared to α1b-adrenoceptors (25 nM) in binding studies. nih.gov Functional assays in isolated tissues, such as rat vas deferens and canine prostate, confirmed its potent antagonism at α1A-receptors. nih.gov
In studies of natural killer (NK) cell activity, the inhibitory effect of norepinephrine was blocked by the non-selective β-antagonist propranolol, but not by the β1-selective antagonist atenolol, indicating the effect is mediated via β2-adrenoceptors. nih.gov Similarly, in studies of ovine pineal glands, propranolol inhibited norepinephrine-induced melatonin production, whereas the α1-antagonist prazosin (B1663645) had no effect, highlighting the primary role of β-receptors in that specific tissue. nih.gov
| Antagonist | Primary Target Receptor(s) | Observed Preclinical Effect | Reference |
|---|---|---|---|
| Prazosin | α1 | Antagonizes α1-adrenoceptors; has been noted to have low affinity for a specific α1L subtype found in prostatic tissue. | nih.gov |
| Propranolol | β1, β2 (Non-selective) | Blocks norepinephrine-induced inhibition of NK cell activity; inhibits norepinephrine-stimulated melatonin synthesis in pineal glands. | nih.govnih.gov |
| Atenolol | β1 (Cardioselective) | Did not block the inhibitory effect of norepinephrine on NK cell activity, suggesting the effect is not β1-mediated. | nih.gov |
| Fiduxosin | α1A, α1D | Demonstrated high affinity and preferential antagonism for α1A and α1D subtypes over α1B in binding and isolated tissue assays. | nih.gov |
| Tamsulosin | α1A, α1D | Considered selective for the α1a/A-adrenoceptor subtype. | nih.gov |
| ICI-118,551 | β2 | Reversed norepinephrine-induced migration in MDA-MB-468 cancer cells. | researchgate.net |
Biosynthesis, Metabolism, and Enzymatic Interactions
Endogenous Biosynthetic Pathways of Norepinephrine (B1679862) (Arterenol)
The biosynthesis of norepinephrine is a multi-step process that begins with the amino acid phenylalanine and proceeds through several critical intermediates. researchgate.netnih.gov This pathway is essential for producing norepinephrine in both the central and peripheral nervous systems. nih.gov
Role of Phenylalanine, Tyrosine, DOPA, and Dopamine (B1211576) as Precursors
The synthesis of norepinephrine begins with the dietary amino acid phenylalanine , which is converted to tyrosine by the enzyme phenylalanine hydroxylase. nih.govresearchgate.net Tyrosine is then hydroxylated to form L-DOPA (3,4-dihydroxyphenylalanine) by the enzyme tyrosine hydroxylase; this is the rate-limiting step in the synthesis of all catecholamines. nih.govmsu.educonsensus.app Subsequently, L-DOPA is decarboxylated by aromatic L-amino acid decarboxylase (AADC) to produce dopamine . nih.gov Dopamine serves as the immediate precursor to norepinephrine. consensus.app
Table 1: Precursors in Norepinephrine Biosynthesis
| Precursor | Enzyme | Product |
|---|---|---|
| Phenylalanine | Phenylalanine hydroxylase | Tyrosine |
| Tyrosine | Tyrosine hydroxylase | L-DOPA |
| L-DOPA | Aromatic L-amino acid decarboxylase | Dopamine |
| Dopamine | Dopamine β-hydroxylase | Norepinephrine |
Dopamine β-Hydroxylase Activity in Norepinephrine Synthesis
The final step in the synthesis of norepinephrine involves the conversion of dopamine. This reaction is catalyzed by the enzyme dopamine β-hydroxylase (DBH) . nih.govresearchgate.netwikipedia.org DBH is a copper-containing enzyme that hydroxylates dopamine at the beta position of the side chain, yielding norepinephrine. wikipedia.org This enzymatic conversion occurs within synaptic vesicles of noradrenergic neurons and chromaffin cells of the adrenal medulla. researchgate.netwikipedia.org The activity of DBH is crucial for maintaining adequate levels of norepinephrine for neurotransmission and hormonal functions. nih.gov
Metabolic Degradation Pathways of Arterenol Bitartrate (B1229483)
The physiological actions of norepinephrine are terminated by its removal from the synaptic cleft and subsequent metabolic degradation. This process is primarily carried out by two key enzymes: catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO). ahajournals.orgtaylorandfrancis.com
Catechol-O-methyltransferase (COMT) Mediated Metabolism
Catechol-O-methyltransferase (COMT) is a major enzyme involved in the degradation of catecholamines, including norepinephrine. taylorandfrancis.comwikipedia.org COMT catalyzes the transfer of a methyl group from S-adenosyl methionine (SAM) to one of the hydroxyl groups of the catechol nucleus of norepinephrine. ebi.ac.uk This O-methylation results in the formation of normetanephrine (B1208972) . wikipedia.orgresearchgate.net COMT is widely distributed throughout the body, with high concentrations in the liver and kidneys. ahajournals.org
Monoamine Oxidase (MAO) Mediated Metabolism
Monoamine oxidase (MAO) is another critical enzyme in the catabolism of norepinephrine. nih.govwikipedia.org MAO is a mitochondrial enzyme that catalyzes the oxidative deamination of norepinephrine, removing its amine group. wikipedia.orgyoutube.com This reaction produces the unstable intermediate aldehyde, 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL). wikipedia.orgnih.gov There are two isoforms of MAO, MAO-A and MAO-B, with MAO-A being the primary form responsible for norepinephrine breakdown. nih.govwikipedia.org
Formation of Major Inactive Metabolites
The initial metabolic steps by COMT and MAO lead to the formation of several intermediate and final inactive metabolites that are ultimately excreted in the urine. testing.comdroracle.ai The primary metabolites include normetanephrine, vanillylmandelic acid (VMA), 3-methoxy-4-hydroxyphenylglycol (MHPG), and dihydroxyphenylglycol (DHPG).
Normetanephrine: As mentioned, this metabolite is formed directly from norepinephrine through the action of COMT. wikipedia.orgnih.gov
Dihydroxyphenylglycol (DHPG): The aldehyde intermediate, DOPEGAL, produced by MAO is rapidly reduced by aldehyde reductase to form DHPG. wikipedia.orghmdb.cawikipedia.org DHPG is the main intraneuronal metabolite of norepinephrine. nih.govcaymanchem.com
3-Methoxy-4-hydroxyphenylglycol (MHPG): DHPG can be further metabolized by COMT to form MHPG. hmdb.cawikipedia.org MHPG is considered the principal metabolite of norepinephrine in the brain. wikipedia.orgtaylorandfrancis.comnih.gov
Vanillylmandelic Acid (VMA): Both normetanephrine and MHPG can be further metabolized by other enzymes, including MAO and aldehyde dehydrogenase, to ultimately form VMA. droracle.aitaylorandfrancis.comresearchgate.net VMA is the major end-product of norepinephrine and epinephrine (B1671497) metabolism and is excreted in the urine. testing.comdroracle.aihealthmatters.io
Table 2: Major Inactive Metabolites of Norepinephrine
| Metabolite | Precursor(s) | Key Enzyme(s) |
|---|---|---|
| Normetanephrine | Norepinephrine | COMT |
| Dihydroxyphenylglycol (DHPG) | Norepinephrine | MAO, Aldehyde reductase |
| 3-Methoxy-4-hydroxyphenylglycol (MHPG) | DHPG | COMT |
| Vanillylmandelic Acid (VMA) | Normetanephrine, MHPG | MAO, Aldehyde dehydrogenase |
Enzymatic Interactions Beyond Metabolism
Arterenol (norepinephrine) exerts a significant portion of its physiological effects through direct and indirect interactions with various enzymes that are not primarily involved in its metabolic breakdown. These interactions are crucial for signal transduction and cellular regulation.
Influence on Adenylyl Cyclase Activity
Norepinephrine is a key regulator of adenylyl cyclase (AC), a critical enzyme in the synthesis of the second messenger cyclic AMP (cAMP). nih.gov This regulation is primarily mediated through the activation of G protein-coupled receptors (GPCRs), specifically adrenergic receptors. nih.gov The binding of norepinephrine to β-adrenergic receptors, which are linked to stimulatory G proteins (Gs), triggers an increase in intracellular cAMP levels. nih.gov Conversely, activation of α2-adrenergic receptors, coupled to inhibitory G proteins (Gi), can lead to a decrease in adenylyl cyclase activity.
The interaction between norepinephrine and adenylyl cyclase is fundamental to numerous physiological processes. In white adipose tissue, norepinephrine signaling is pivotal for functions like lipolysis. nih.gov The subsequent rise in cAMP activates protein kinase A (PKA), which then mediates a cascade of intracellular events. nih.govbiorxiv.org Research has shown that norepinephrine can induce rapid increases in nuclear PKA activity in astrocytes, suggesting a mechanism by which it can directly influence nuclear processes and gene expression. biorxiv.org
Different isoforms of adenylyl cyclase can be affected differently by signaling pathways. For instance, calcium-sensitive isoforms like AC1 and AC8 can be activated downstream of α-adrenergic stimulation through pathways involving inositol (B14025) trisphosphate (IP₃) and subsequent calcium release. frontiersin.org Studies using selective AC1 inhibitors, such as ST034307, have demonstrated the specific role of this isoform in modulating the heart rate in response to adrenergic stimulation in preclinical models. frontiersin.org
The response of adenylyl cyclase to adrenergic agonists can also be subject to desensitization, a process where prolonged exposure to the agonist leads to a diminished response. Studies on mutant cell lines have indicated that this desensitization is agonist-specific and involves components common to the signaling pathways of different GPCRs that act on adenylyl cyclase. nih.gov
| Receptor Type | G Protein Coupled | Effect on Adenylyl Cyclase | Primary Downstream Effector | Reference |
|---|---|---|---|---|
| β-adrenergic | Gs (stimulatory) | Activation | Protein Kinase A (PKA) | nih.gov |
| α2-adrenergic | Gi (inhibitory) | Inhibition | - | - |
| α1-adrenergic | Gq | Indirect Activation (of AC1/AC8 via Ca²⁺) | Inositol Trisphosphate (IP₃) | frontiersin.org |
Effects on Na,K-ATPase and Acetylcholine (B1216132) Esterase
Research indicates that norepinephrine does not directly influence the activity of Na,K-ATPase. nih.gov In studies using rat brain homogenates, the addition of 0.01 mM noradrenaline did not alter Na,K-ATPase activity. nih.gov However, Na,K-ATPase plays a crucial role in maintaining the ion gradients necessary for neuronal excitability and can be influenced by conditions associated with altered norepinephrine levels, such as diabetes. In preclinical models of diabetes, an increase in cerebellar Na,K-ATPase activity has been observed, potentially as a compensatory mechanism to systemic oxidative stress. mdpi.com Furthermore, emerging evidence suggests that Na,K-ATPase may have functions independent of its pumping activity, acting as a scaffold protein for other membrane components like acetylcholine receptors at the neuromuscular junction. nih.gov
Similarly, norepinephrine does not appear to directly stimulate or inhibit acetylcholine esterase (AChE). Studies have shown that other compounds can stimulate brain AChE independently of acetylcholine and noradrenaline. nih.gov
Regulation of Norepinephrine Metabolic Pathways in Preclinical Systems
The metabolic fate of norepinephrine is tightly regulated through a series of enzymatic pathways and transport mechanisms. Preclinical animal models have been instrumental in elucidating these regulatory processes.
Norepinephrine metabolism primarily occurs through two key enzymes: catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO). researchgate.net After its release into the synaptic cleft, the majority of norepinephrine is reabsorbed into the presynaptic neuron via the uptake-1 transporter, a process dependent on both energy and sodium. researchgate.net A smaller fraction is taken up by non-neuronal cells through the uptake-2 mechanism. researchgate.net
Once inside the presynaptic neuron, most of the recaptured norepinephrine is repackaged into vesicles by the vesicular monoamine transporter (VMAT). researchgate.net The remainder is metabolized by MAO into 3,4-dihydroxyphenylglycol (B133932) (DHPG). researchgate.net Norepinephrine that is not taken up by neurons can be metabolized extraneuronally by COMT to form normetanephrine (NMN). researchgate.netresearchgate.net These metabolites can undergo further processing, for example, by alcohol dehydrogenase. researchgate.net
Preclinical research, such as studies in mice with inactivated dopamine beta-hydroxylase (the enzyme that synthesizes norepinephrine), has been crucial for understanding the physiological roles of norepinephrine. nih.gov These models have demonstrated the importance of norepinephrine in thermoregulation and maintaining basal metabolic rate. nih.gov Such genetic models allow for the detailed investigation of the systemic consequences of disrupted norepinephrine synthesis and metabolism. nih.gov
The regulation of these metabolic pathways is complex. The activity of the presynaptic α2-adrenoreceptor provides a negative feedback mechanism, inhibiting further norepinephrine release from the neuron. researchgate.net The efficiency of the uptake-1 transporter is a major determinant of the amount of norepinephrine available to interact with receptors and to be metabolized. researchgate.net
| Component | Function | Primary Location | Key Metabolite Produced | Reference |
|---|---|---|---|---|
| Uptake-1 Transporter | Reabsorption of norepinephrine into presynaptic neuron | Presynaptic neuronal membrane | - | researchgate.net |
| Monoamine Oxidase (MAO) | Intraneuronal degradation of norepinephrine | Mitochondria of presynaptic neuron | 3,4-dihydroxyphenylglycol (DHPG) | researchgate.netresearchgate.net |
| Catechol-O-methyltransferase (COMT) | Extraneuronal degradation of norepinephrine | Non-neuronal cells | Normetanephrine (NMN) | researchgate.netresearchgate.net |
| α2-Adrenoreceptor | Negative feedback on norepinephrine release | Presynaptic neuronal membrane | - | researchgate.net |
| Vesicular Monoamine Transporter (VMAT) | Transports norepinephrine into synaptic vesicles for storage | Vesicular membrane in presynaptic neuron | - | researchgate.net |
Structure Activity Relationship Sar and Computational Pharmacology
Computational Modeling and Simulation Approaches
The intricate relationship between the chemical structure of Arterenol (norepinephrine) and its biological activity at adrenergic receptors (ARs) has been a significant area of investigation, increasingly leveraging computational pharmacology approaches. These methods provide invaluable insights into ligand-receptor interactions, enabling the prediction of binding affinities and functional outcomes. Computational studies, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics (MD) simulations, are instrumental in elucidating how Arterenol's specific structural features mediate its effects across various adrenergic receptor subtypes.
Predictive Models for Receptor Binding and Functional Activity
Predictive computational models are crucial for understanding how Arterenol interacts with adrenergic receptors at a molecular level. These models help in mapping the binding sites, identifying key molecular interactions, and forecasting the functional consequences of these interactions.
Molecular Docking and Binding Site Analysis: Molecular docking simulations are widely employed to predict the preferred binding orientation and affinity of Arterenol to adrenergic receptors. Studies have focused on various subtypes, including β1, β2, β3, α1, and α2 adrenergic receptors. These simulations reveal that Arterenol's catechol moiety (the dihydroxyphenyl ring) and its ethylamine (B1201723) side chain are critical for binding.
β-Adrenergic Receptors (βARs): For β2-adrenergic receptors (β2AR), docking studies have identified key interactions involving Arterenol's hydroxyl groups with conserved serine residues, particularly Ser-204 and Ser-207 in transmembrane helix 5 (TM5) pnas.orgacs.orgnih.govplos.org. The amine group of Arterenol typically forms a salt bridge with Asp-113 in TM3 pnas.orgnih.govplos.org. These interactions are fundamental to the agonist activity of Arterenol at these receptors. While Arterenol exhibits binding to β1, β2, and β3 subtypes, its affinity can vary, with some studies indicating approximately 10-fold selectivity for β1AR over β2AR despite high sequence homology between the receptors nih.gov.
Data Table: Norepinephrine (B1679862) (Arterenol) Binding Affinities to Adrenergic Receptors
| Receptor Subtype | Binding Affinity (Ki) | Source |
| α1-adrenoceptor | 330 nM | caymanchem.com |
| α2-adrenoceptor | 56 nM | caymanchem.com |
| β1-adrenoceptor | 740 nM | caymanchem.com |
Predictive Models for Functional Activity: Beyond predicting binding, computational methods are used to infer functional activity (agonism vs. antagonism). By analyzing the specific interaction patterns derived from docking poses, researchers can predict a ligand's potential to activate or block a receptor. For instance, ligands that form hydrogen bonds with both Ser-204 and Ser-207 in β2AR are generally predicted to be agonists, whereas those interacting primarily with Ser-203 are often associated with antagonistic activity pnas.orgacs.org.
Molecular dynamics (MD) simulations provide a more dynamic view, illustrating how ligand binding can induce conformational changes in the receptor, which are directly linked to downstream signaling and functional outcomes plos.orgbiorxiv.org. These simulations can reveal novel binding modes and the role of internal water molecules in stabilizing ligand-receptor complexes, offering deeper insights into the mechanisms of receptor activation and modulation by Arterenol.
QSAR models, while often applied to drug discovery for related targets like the norepinephrine transporter (NET) pnas.orgacs.org, also inform structure-activity relationships by correlating physicochemical properties with biological activity, contributing to the predictive framework for understanding how structural modifications might alter Arterenol's interaction profile.
Advanced Methodologies and Analytical Techniques in Arterenol Bitartrate Research
In Vitro Functional Assay Platforms
Live Cell Imaging and Microfluorimetry for Intracellular Calcium Measurements
Investigating the dynamic changes in intracellular calcium ([Ca²⁺]ᵢ) is fundamental to understanding how arterenol bitartrate (B1229483) influences cellular activity, as calcium acts as a critical second messenger in numerous signaling pathways. Live cell imaging and microfluorimetry techniques, often employing fluorescent calcium indicators like Fura-2 or Fluo-4, allow for real-time monitoring of calcium flux within living cells. These methods enable researchers to visualize and quantify calcium transients or sustained increases triggered by arterenol bitartrate binding to its adrenergic receptors.
Studies utilizing these techniques have demonstrated that arterenol can modulate calcium homeostasis in various cell types. For instance, in certain neuronal populations, arterenol has been shown to influence voltage-dependent calcium channels, thereby affecting calcium influx science.govmsu.edu. In other cellular contexts, such as immune cells, adrenergic receptors are present, and arterenol's influence on intracellular calcium levels can be assessed to understand its immunomodulatory effects researchgate.net. The precise temporal and spatial resolution offered by microfluorimetry allows for the detailed characterization of receptor-mediated calcium signaling events initiated by this compound.
Table 1: Cellular Calcium Responses to Arterenol (Norepinephrine)
| Cell Type / System | Fluorescent Indicator | Observed Effect of Arterenol/Norepinephrine (B1679862) | Key Mechanism/Channel Involved | Reference(s) |
| Neuronal Cells | Fura-2 / Fluo-4 | Modulates intracellular calcium transients | Voltage-dependent calcium channels (e.g., L-type) science.govmsu.edu | science.govmsu.edu |
| Microglia | Not specified | Affects intracellular calcium levels | Adrenergic receptors (α, β) researchgate.net | researchgate.net |
| Adipocytes | Not specified | Affects intracellular calcium levels | Adrenergic receptors portlandpress.com | portlandpress.com |
| Immune Cells (B Lymphocytes) | Not specified | Increases intracellular calcium | Adrenergic receptors, IP₃ receptors, ER Ca²⁺ stores researchgate.netphysiology.org | researchgate.netphysiology.org |
| PC12 Cells | Not specified | Induces intracellular calcium transients | Voltage-gated calcium channels (VGCCs), intracellular Ca²⁺ pools msu.edu | msu.edu |
Molecular Biology Techniques
Molecular biology techniques are indispensable for dissecting the downstream effects of this compound, including changes in gene and protein expression, and for understanding the precise molecular interactions at the receptor level.
Gene Expression Profiling (e.g., mRNA and Protein Levels)
Gene expression profiling, encompassing techniques such as quantitative real-time PCR (RT-qPCR), RNA sequencing (RNA-Seq), microarrays, Western blotting, and ELISA, allows researchers to quantify alterations in mRNA and protein abundance in response to this compound. These methods are crucial for identifying cellular pathways and targets modulated by this compound.
Research has shown that arterenol can differentially affect gene and protein expression. For instance, arterenol (norepinephrine) has been observed to increase COX-2 mRNA levels but not protein levels in microglia, while significantly enhancing LPS-induced COX-2 expression and prostaglandin (B15479496) E2 (PGE2) production, effects mediated by β-adrenoreceptors nih.gov. In brown adipocytes, noradrenaline has been found to repress peroxisome-proliferator-activated receptor (PPAR) γ2 gene expression, leading to reduced PPARγ2 protein levels, also via β-adrenergic receptor signaling portlandpress.com. Furthermore, studies have indicated that catecholamines, including norepinephrine, can decrease mRNA and protein levels of inositol (B14025) trisphosphate (IP₃) receptors in cardiac tissue, suggesting a role in cardiac adrenergic modulation tandfonline.com. In immune cells, norepinephrine has been shown to inhibit TNF-α production by decreasing both TNF-α mRNA and protein levels, mediated through β-adrenergic receptors aai.org.
Table 2: Gene and Protein Expression Changes Induced by Arterenol (Norepinephrine)
| Target Gene/Protein | Cell Type / System | Technique Used | Observed Effect of Arterenol/Norepinephrine | Receptor Subtype Involved | Reference(s) |
| COX-2 mRNA | Primary Rat Microglia | RT-qPCR | Increased | β-adrenoreceptors | nih.gov |
| COX-2 Protein | Primary Rat Microglia | Western Blot | No significant change | β-adrenoreceptors | nih.gov |
| PPARγ2 mRNA | Brown Adipocytes | RT-qPCR | Decreased (EC₅₀ ≈ 80 nM) | β-adrenergic receptors | portlandpress.com |
| PPARγ2 Protein | Brown Adipocytes | Western Blot | Decreased | β-adrenergic receptors | portlandpress.com |
| IP₃ Receptor Type 1 mRNA | Rat Heart | Not specified | Decreased | Adrenergic receptors | tandfonline.com |
| IP₃ Receptor Type 1 Protein | Rat Heart | Western Blot | Decreased | Adrenergic receptors | tandfonline.com |
| TNF-α mRNA | Spleen Cells (l-PAM TuB) | RNase Protection Assay | Decreased | β-adrenoreceptors | aai.org |
| TNF-α Protein | Spleen Cells (l-PAM TuB) | Flow Cytometry/ELISA | Decreased | β-adrenoreceptors | aai.org |
| α₂ Adrenergic Receptor mRNA | Rat Brain (Hippocampus, LC) | RT-qPCR | Decreased | Not specified | nih.gov |
| α₂ Adrenergic Receptor Protein | Rat Brain (Hippocampus, LC) | Western Blot | Decreased | Not specified | nih.gov |
Mutagenesis Studies of Adrenergic Receptors to Probe Ligand Binding
Mutagenesis studies are instrumental in identifying specific amino acid residues within adrenergic receptors that are critical for this compound binding, activation, and subsequent signal transduction. By systematically altering specific amino acids in the receptor's structure and then assessing the receptor's response to arterenol, researchers can map ligand-binding pockets and characterize the molecular basis of receptor-ligand interactions.
While direct experimental details of this compound-specific mutagenesis studies were not extensively detailed in the provided snippets, the research landscape heavily relies on such investigations for adrenergic receptors (α₁, α₂, β₁, β₂, β₃). These studies typically involve expressing wild-type and mutant receptors in cell lines and then performing ligand-binding assays (e.g., using radiolabeled ligands) or functional assays (e.g., measuring second messenger production or calcium flux) to evaluate the impact of mutations. For example, studies investigating β-adrenergic receptors, which are targets of arterenol, have utilized mutagenesis to understand their signaling mechanisms and interactions with various agonists and antagonists portlandpress.comtandfonline.comacs.org. These approaches are foundational for understanding how this compound exerts its effects by precisely interacting with its cognate receptors.
Statistical and Pharmacometric Approaches for Data Analysis
The quantitative analysis of experimental data obtained from this compound research is essential for characterizing its pharmacological properties. Statistical and pharmacometric approaches provide the framework for interpreting dose-response relationships, receptor affinities, and the potency of arterenol or its interactions with other compounds.
Dose-Response Curve Fitting: This method is used to determine key parameters such as the half-maximal effective concentration (EC₅₀) and maximal effect (Emax). For instance, noradrenaline's effect on PPARγ2 mRNA levels in brown adipocytes was characterized by an EC₅₀ value of approximately 80 ± 11 nM portlandpress.com. Such analyses allow for the precise quantification of arterenol's potency in various biological systems.
Schild Regression Analysis: Schild regression is a standard pharmacometric tool used to characterize competitive antagonism at receptors. It involves analyzing the dose-ratios of an agonist in the presence of varying concentrations of an antagonist to determine the pA₂ value, which is a measure of antagonist potency. While specific pA₂ values for this compound were not detailed in the provided snippets, this approach is routinely applied in studies involving adrenergic receptor ligands to quantify the affinity of antagonists and understand competitive interactions.
Affinity Measurements (e.g., K<0xE1><0xB5><0x85>, pK<0xE1><0xB5><0x87>): Techniques like radioligand binding assays or the use of fluorescent ligands allow for the determination of receptor-ligand binding affinities, often expressed as dissociation constants (K<0xE1><0xB5><0x85>) or their logarithmic equivalents (pK<0xE1><0xB5><0x87>). For example, fluorescently labeled ligands for β-adrenoceptors have been developed, and their binding affinities (log K<0xE1><0xB5><0x85>) have been determined, providing critical data for receptor characterization acs.org. These quantitative measures are vital for comparing the binding potency of different ligands, including this compound.
Future Directions in Arterenol Bitartrate Academic Research
Unraveling Complex Adrenergic Receptor Networks and Their Functional Implications
The adrenergic system comprises a diverse array of receptor subtypes (α1a, α1b, α1d; α2A, α2B, α2C; β1, β2, β3), each coupled to distinct G proteins (Gs, Gi, Gq/11) and initiating complex intracellular signaling cascades. Future research will focus on mapping these intricate networks with greater precision to understand their functional implications in various physiological and pathological contexts.
Subtype-Specific Signaling Pathways: While canonical signaling pathways for β-adrenergic receptors (β-ARs) via Gs to cAMP/Protein Kinase A (PKA) are known, the β2-AR also couples to Gi proteins, leading to distinct downstream effects on calcium handling and contractility, often with compartmentalized signaling nih.gov. Similarly, α1-AR subtypes exhibit varied signaling profiles, activating pathways beyond phospholipase C (PLC), including mitogen-activated protein kinase (MAPK) cascades, with emerging paradigms like receptor oligomerization and constitutive activity adding layers of complexity tandfonline.comnih.govresearchgate.net. Future studies will aim to comprehensively delineate the specific downstream effectors and cross-talk mechanisms activated by each AR subtype upon stimulation by arterenol bitartrate (B1229483).
Neurotransmitter-Receptor Interactions in Diverse Tissues: Beyond the cardiovascular system, arterenol bitartrate's influence extends to the central nervous system and metabolic regulation. Research is exploring how NE, acting through astrocytic adrenergic receptors, modulates synaptic function biorxiv.orgbiorxiv.orgbiorxiv.org, and its role in pancreatic β-cell insulin (B600854) secretion via β1, β2, and β3-ARs, where it can suppress insulin release under hyperglycemic conditions tandfonline.comresearchgate.net. Future work will further map these tissue-specific interactions and their functional consequences.
Investigation of this compound in Emerging Preclinical Models
The limitations of traditional cell culture and animal models necessitate the use of more sophisticated preclinical systems to accurately recapitulate human physiology and disease. Future research will heavily rely on these advanced models to study this compound.
Induced Pluripotent Stem Cell (iPSC)-Derived Models: iPSC-derived cardiomyocytes (iPSC-CMs) from patients with genetic cardiac conditions have revealed impaired β-adrenergic signaling and contractile dysfunction mdpi.commdpi.comresearchgate.netahajournals.org. Future studies will utilize these patient-specific iPSC-CMs to investigate the precise molecular mechanisms by which this compound influences cardiac function and dysfunction in various cardiomyopathies.
Cardiac Organoids: Three-dimensional cardiac organoids are proving invaluable for modeling complex cardiac pathologies like myocardial infarction (MI). By incorporating oxygen diffusion gradients and stimulating with NE, these organoids can mimic aspects of the infarcted border zone and recapitulate pathological changes at multiple levels imrpress.comfrontiersin.orgfrontiersin.orgnih.govnih.gov. Future research will expand the use of cardiac organoids to model a wider range of cardiovascular diseases and to assess the effects of this compound in these more physiologically relevant environments.
Disease-Specific Models: Emerging models for neurological and metabolic disorders are also crucial. For instance, studying NE's impact on insulin secretion in pancreatic islet models, or its role in neuronal function using iPSC-derived neurons, will provide critical insights into this compound's broader physiological and pathological roles tandfonline.comresearchgate.net.
Exploration of Stereoisomeric Effects on Receptor Pleiotropy and Bias
Norepinephrine (B1679862), like many biologically active molecules, possesses chiral centers. The stereochemistry of this compound can significantly influence its interaction with AR subtypes, potentially leading to differential receptor activation profiles (pleiotropy) and preferential activation of specific downstream signaling pathways (bias).
Stereoselective Binding and Activation: Research has demonstrated that the stereoconfiguration of agonists strongly influences their binding affinity and activation efficacy at ARs, particularly the β2-AR researchgate.netnih.govnih.gov. The interaction of the β-hydroxyl group with specific residues, such as Asn293, is critical for this stereoselectivity nih.gov. Future investigations will focus on elucidating whether different stereoisomers of this compound exhibit distinct binding affinities, signaling efficacies, or bias towards particular signaling pathways (e.g., G protein-dependent vs. β-arrestin-dependent pathways) across the various AR subtypes.
Functional Consequences of Stereoisomerism: Understanding these stereoselective effects is crucial, as different signaling biases can lead to divergent physiological outcomes. Future research aims to correlate specific stereoisomeric interactions with distinct functional responses, providing a deeper mechanistic understanding of this compound's actions and potentially informing the development of stereochemically pure therapeutic agents.
Application of Advanced "Omics" Technologies to Elucidate Downstream Effects
The advent of high-throughput "omics" technologies—including genomics, transcriptomics, proteomics, and metabolomics—offers unprecedented opportunities to comprehensively map the cellular and molecular consequences of this compound signaling.
Transcriptomic Profiling: RNA sequencing (RNA-seq) can reveal broad transcriptional responses to NE, identifying immediate-early genes and regulatory networks that orchestrate cellular adaptation to sympathetic stimulation doaj.org. Future studies will employ transcriptomics to uncover novel gene expression signatures induced by this compound in various cell types and disease models.
Proteomic and Metabolomic Analysis: Proteomics can identify protein-protein interactions and signaling complexes associated with ARs or the norepinephrine transporter (NET) nih.gov. Metabolomics can provide insights into how NE signaling impacts cellular energy production, substrate utilization, and metabolic pathways frontiersin.orggeneviatechnologies.com. Integrating these approaches will provide a holistic view of this compound's downstream effects.
Multi-Omics Integration: The true power of omics lies in their integration. By combining data from transcriptomics, proteomics, and metabolomics, researchers can build comprehensive molecular maps, identify complex regulatory networks, and discover novel biomarkers for disease states influenced by adrenergic signaling frontiersin.orgoup.comfrontiersin.org. Future research will leverage these integrated multi-omics strategies to uncover the complete spectrum of cellular responses to this compound.
Integration of In Silico and In Vitro/Ex Vivo Data for Comprehensive Mechanistic Understanding
Bridging the gap between experimental observations and mechanistic understanding requires the integration of computational modeling (in silico) with experimental data derived from cell cultures (in vitro) and isolated tissues or organs (ex vivo).
Computational Modeling of Receptor Dynamics: In silico approaches, including molecular docking and molecular dynamics simulations, are essential for building detailed structural models of ARs and predicting ligand-receptor interactions, including stereoselective binding tandfonline.comresearchgate.netresearchgate.netnih.govnih.govbiorxiv.orgbiorxiv.org. Future research will focus on developing sophisticated computational models that capture the dynamic conformational changes of ARs upon this compound binding and their subsequent coupling to G proteins and downstream effectors.
Systems Biology Approaches: Computational models can integrate complex signaling cascades, simulate cellular responses, and explore how perturbations in one pathway affect the entire system nih.govphysiology.orgmdpi.comfrontiersin.org. Future work will employ systems biology approaches to create comprehensive models of adrenergic signaling networks, allowing for the simulation of this compound's effects under various conditions and the generation of testable hypotheses.
In Vitro and Ex Vivo Validation: Experimental validation remains paramount. In vitro studies using cell lines or iPSC-derived cells, and ex vivo studies using isolated tissues, will be crucial for confirming computational predictions and refining models. For example, studies combining in silico modeling with in vitro experiments have already shed light on NE's role in insulin secretion tandfonline.comresearchgate.net. Future research will continue this iterative process of computational prediction and experimental verification to achieve a complete mechanistic understanding of this compound's multifaceted actions.
Q & A
Basic Research Questions
Q. What are the recommended protocols for preparing and standardizing Arterenol Bitartrate solutions in in vitro studies?
- Methodological Answer : this compound stock solutions are typically prepared at 1 mg/ml in 20/80 solvent (20% acetonitrile/80% water). Adjustments must account for salt forms (e.g., molecular weight correction for bitartrate salt). For example, dissolving 10 mg of (−)-Arterenol Bitartrate requires 5.29 ml of 20/80 due to its molecular weight (337.3 g/mol) and salt factor (1.89) . Purity verification via UV/Vis (λmax: 224, 283 nm) ensures consistency .
Q. What analytical methods validate the purity of this compound in experimental preparations?
- Methodological Answer : High-performance liquid chromatography (HPLC) with C18 reversed-phase columns is standard. USP guidelines recommend internal standards for assays, with purity thresholds of 99.0–100.5% on a dried basis . Spectrophotometric analysis (e.g., UV absorption peaks) and mass spectrometry further confirm structural integrity .
Q. How should this compound be stored to maintain stability in long-term experiments?
- Methodological Answer : Store as a crystalline solid at −20°C in airtight, light-protected containers. Stability exceeds four years under these conditions. Solutions should be prepared fresh or aliquoted to avoid freeze-thaw degradation .
Advanced Research Questions
Q. How do researchers address variability in this compound's efficacy across tissue preparations?
- Methodological Answer : Tissue-specific responses (e.g., cardiac vs. adipocyte) require tailored adrenergic receptor (AR) blockade. For instance, in failing rat cardiomyocytes, pre-treatment with β-blockers (e.g., timolol maleate) and α-antagonists (e.g., prazosin) isolates 5-HT4 receptor effects . Dose-response curves under controlled cAMP/cGMP modulation (e.g., Rolipram for PDE4 inhibition) further clarify mechanistic variability .
Q. What experimental designs optimize the study of this compound's interaction with cyclic nucleotide pathways?
- Methodological Answer : Dual-component analysis using phosphodiesterase inhibitors (e.g., IBMX) and calcium modulators (e.g., BAPTA-AM) dissects cAMP kinetics. In brown adipocytes, simultaneous measurement of cAMP accumulation (via radioimmunoassay) and calcium flux (via Fura-2/AM) reveals pathway crosstalk . Controls must include AR subtype-selective agonists/antagonists to isolate signaling contributions .
Q. How can contradictory data on this compound's receptor binding affinity be resolved?
- Methodological Answer : Radioligand binding assays (e.g., [3H]-RX821002 for α2-ARs) under standardized buffer conditions (pH 7.4, 37°C) improve reproducibility. Comparative studies using purified receptor membranes (e.g., platelet α2-ARs vs. neuronal models) account for tissue-specific post-translational modifications . Statistical rigor (mean ± SEM, paired t-tests) minimizes variability .
Q. What strategies mitigate confounding effects of this compound's stereoisomers in pharmacological studies?
- Methodological Answer : Use enantiomerically pure standards (e.g., (−)-Arterenol Bitartrate monohydrate, CAS 108341-18-0) to avoid racemic mixture artifacts. Chiral HPLC or capillary electrophoresis validates stereochemical purity (>95%), critical for receptor binding studies .
Data Analysis & Interpretation
Q. How should researchers statistically analyze dose-dependent responses to this compound?
- Methodological Answer : Nonlinear regression models (e.g., sigmoidal dose-response curves in GraphPad Prism) estimate EC50/IC50 values. Outlier exclusion criteria (e.g., Grubbs' test) and normalization to baseline (e.g., % of maximal response) enhance reproducibility .
Q. What are best practices for reconciling contradictory findings in this compound's hemodynamic effects?
- Methodological Answer : Meta-analyses of preclinical data (e.g., rat vs. human models) should adjust for interspecies differences in AR expression. Systematic reviews (Cochrane criteria) prioritize studies with rigorous blinding, randomization, and controlled variables (e.g., blood pressure, heart rate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
